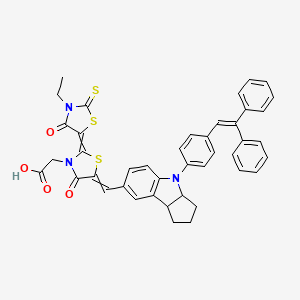
D149;Indoline dye D149
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D149 Dye involves multiple steps, starting with the preparation of the indoline core. The key steps include:
Formation of the indoline core: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the diphenylethenyl group: This step typically involves a Wittig reaction to introduce the diphenylethenyl moiety.
Formation of the thiazolidine ring: This is achieved through a condensation reaction with appropriate thiazolidine precursors.
Industrial Production Methods
Industrial production of D149 Dye follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and pH.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
D149 Dye undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its performance in DSSCs.
Substitution: The dye can undergo substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the dye, as well as substituted derivatives that can be used for further applications .
Scientific Research Applications
D149 Dye has a wide range of scientific research applications, including:
Chemistry: Used as a sensitizer in DSSCs to enhance light absorption and improve efficiency.
Biology: Investigated for its potential use in biological imaging due to its strong absorption and fluorescence properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Used in the development of organic photovoltaics and other optoelectronic devices.
Mechanism of Action
The mechanism of action of D149 Dye in DSSCs involves several key steps:
Light Absorption: The dye absorbs light, leading to the excitation of electrons.
Electron Injection: The excited electrons are injected into the conduction band of the semiconductor (e.g., TiO2).
Charge Transport: The electrons are transported through the semiconductor to the electrode, generating an electric current.
Comparison with Similar Compounds
Similar Compounds
N719 Dye: A ruthenium-based dye commonly used in DSSCs.
D102 Dye: Another indoline dye with similar properties.
D131 Dye: Known for its high efficiency in DSSCs.
Uniqueness of D149 Dye
D149 Dye is unique due to its metal-free nature, high extinction coefficient, and excellent photoelectric conversion efficiency. Unlike ruthenium-based dyes, D149 Dye does not involve heavy metals, making it more environmentally friendly .
Properties
Molecular Formula |
C42H35N3O4S3 |
|---|---|
Molecular Weight |
741.9 g/mol |
IUPAC Name |
2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47) |
InChI Key |
OZFUEQNYOBIXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















